

A Technical Guide to N-Acetylmuramic Acid Methyl Ester: Synthesis, Application, and Analysis

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Compound of Interest

Compound Name: *N-Acetylmuramic Acid Methyl Ester*

Cat. No.: *B15545765*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylmuramic acid (MurNAc) methyl ester, a critical tool for investigating bacterial cell wall biosynthesis and dynamics. We will delve into its physicochemical properties, synthesis, and its application in metabolic labeling, while also clarifying common points of confusion with similar compounds.

Core Concepts: N-Acetylmuramic Acid and its Methyl Ester

N-Acetylmuramic acid is a unique monosaccharide ether of N-acetylglucosamine and lactic acid, found exclusively in the peptidoglycan of most bacterial cell walls.^{[1][2]} It is a cornerstone of bacterial physiology, providing structural integrity and resistance to osmotic stress. The native form of MurNAc possesses a carboxylic acid group which is typically charged at physiological pH.

The methyl ester derivative of N-Acetylmuramic acid is a synthetically modified version where the carboxylic acid group is esterified. This seemingly minor modification has profound implications for its use as a chemical probe in living systems.

The Rationale for Methyl Esterification

In the field of bacterial cell wall biology, particularly in metabolic labeling studies, the use of MurNAc methyl ester offers a significant advantage over its free acid counterpart. The primary reason for this is the enhanced cellular uptake. The negatively charged carboxylate of native MurNAc can hinder its passage across the bacterial cell membrane. By "masking" this charge with a methyl ester group, the molecule becomes more lipophilic and can more readily enter the bacterial cytoplasm.^[3]

Once inside the cell, endogenous bacterial esterases are capable of hydrolyzing the methyl ester, releasing the native MurNAc probe.^[3] This "unmasked" probe can then be utilized by the cell's natural peptidoglycan biosynthesis and recycling pathways.^[3] Studies have shown a significant improvement in the efficiency of probe incorporation when using the methyl ester form, allowing for lower concentrations to be used in experiments.^[3]

Clarification: N-Acetylmuramic Acid vs. N-Acetylneuramic Acid

It is crucial to distinguish N-Acetylmuramic acid (MurNAc) from N-Acetylneuramic acid (Neu5Ac or NANA), a predominant sialic acid in mammalian cells.^[4] These are structurally and functionally distinct molecules.

- N-Acetylmuramic acid (MurNAc): A key component of bacterial peptidoglycan.^[1]
- N-Acetylneuramic acid (Neu5Ac): A terminal sialic acid on glycoproteins and glycolipids in mammals, involved in cell recognition and signaling.^[4]

This distinction extends to their methyl ester derivatives. The CAS numbers 22900-11-4 and 50998-13-5 are frequently associated with N-Acetylneuramic acid methyl ester.^{[5][6][7]} The CAS number for the parent N-Acetylmuramic acid is 10597-89-4.^{[1][8]} A specific CAS number for **N-Acetylmuramic acid methyl ester** is not prominently listed in chemical databases, and it is often synthesized as an intermediate or a specialized probe.

Physicochemical and Analytical Data

Below is a summary of the key physicochemical properties for the parent compound, N-Acetylmuramic acid. Data for the methyl ester derivative is less commonly reported in standard

databases and is typically characterized on a per-synthesis basis using techniques like NMR and mass spectrometry.

Property	N-Acetylmuramic Acid	Reference(s)
CAS Number	10597-89-4	[1] [8]
Molecular Formula	C ₁₁ H ₁₉ NO ₈	[1] [8]
Molar Mass	293.27 g/mol	[8]
Appearance	White powder	[9]
Melting Point	126 - 130 °C	[9]
Solubility	DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, DMF: 2 mg/ml	[2]

Synthesis and Experimental Protocols

N-Acetylmuramic acid methyl ester and its derivatives (e.g., with bioorthogonal handles like azides or alkynes) are typically synthesized for specific research applications.

General Synthesis Protocol: Late-Stage Methylation

A common method for preparing the methyl ester is through a late-stage methylation of a protected or functionalized N-Acetylmuramic acid derivative. This approach is advantageous as it allows for the introduction of the methyl ester as one of the final steps in a synthetic sequence.

Methodology:

- Starting Material: An N-Acetylmuramic acid derivative (e.g., an azide-functionalized MurNAc for click chemistry).
- Reagent: An acidic ion-exchange resin (e.g., IRA H⁺ resin) is used as a catalyst.
- Solvent: Anhydrous methanol (MeOH) serves as both the solvent and the source of the methyl group.

- Reaction Conditions: The MurNAc derivative is dissolved in methanol and stirred with the IRA H⁺ resin at room temperature.
- Monitoring: The reaction progress must be carefully monitored (e.g., by TLC or LC-MS) to prevent side reactions, such as the methylation of the anomeric hydroxyl group.^[3]
- Workup and Purification: Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure. The resulting **N-Acetylmuramic acid methyl ester** derivative is then purified, typically using column chromatography.

Experimental Protocol: Metabolic Labeling of Bacterial Peptidoglycan

This protocol outlines a general workflow for using a bioorthogonally-tagged **N-Acetylmuramic acid methyl ester** probe to label bacterial cell walls.

Materials:

- Bacterial culture (e.g., E. coli)
- Bioorthogonal **N-Acetylmuramic acid methyl ester** probe (e.g., Azido-MurNAc methyl ester)
- Appropriate bacterial growth medium
- Click chemistry reagents (e.g., a fluorescently-tagged alkyne, copper(I) catalyst, and a ligand for CuAAC)
- Buffers for washing
- Instrumentation for analysis (e.g., fluorescence microscope, flow cytometer, or mass spectrometer)

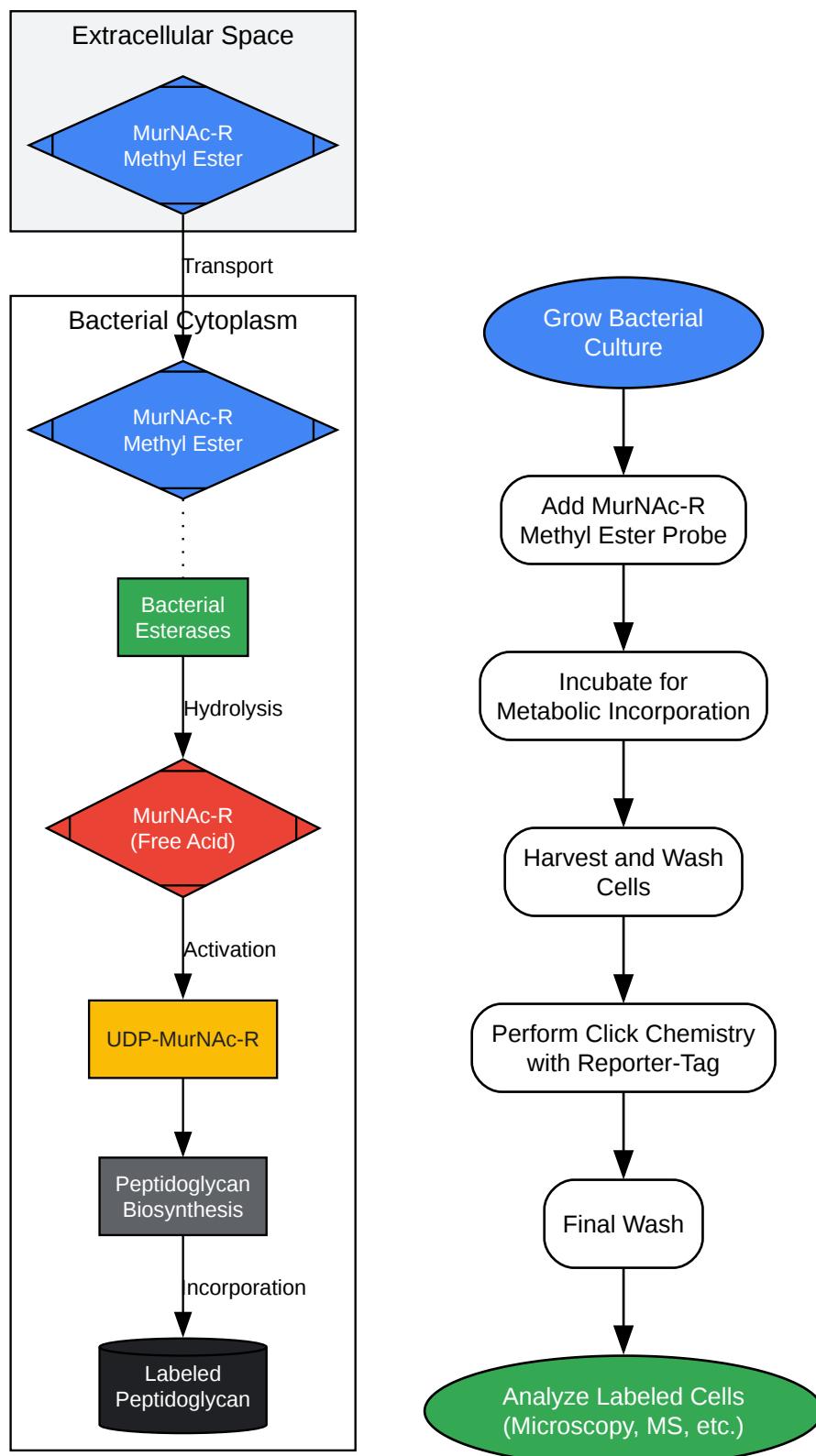
Methodology:

- Bacterial Growth: Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

- Probe Incubation: Add the **N-Acetylmuramic acid methyl ester** probe to the bacterial culture at a predetermined concentration (e.g., in the micromolar range).
- Metabolic Incorporation: Incubate the bacteria with the probe for a specific duration to allow for its uptake and incorporation into the peptidoglycan.
- Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS) to remove any unincorporated probe.
- Fixation (Optional): Fix the cells with a fixative like paraformaldehyde, depending on the downstream application.
- Click Chemistry Reaction: Resuspend the cells in a buffer containing the click chemistry reagents (e.g., fluorescent alkyne, catalyst). Allow the reaction to proceed to covalently link the fluorescent tag to the incorporated MurNAc probe.
- Final Washing: Wash the cells again to remove excess click chemistry reagents.
- Analysis: Analyze the labeled cells using the appropriate instrumentation. For example, use fluorescence microscopy to visualize the location of new peptidoglycan synthesis or use a mass spectrometer to identify labeled muropeptides after cell wall digestion.[10]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of **N-Acetylmuramic acid methyl ester** probes.

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